Structural Differentiation from Common Anti-Tumor 2-Ureido-Thiazole Scaffolds
This compound is structurally differentiated from a broad group of anti-tumor 2-ureido-thiazoles covered by foundational patents. The patent US6863647 covers a vast genus of compounds with activity against tumor cell lines. The specific substitution pattern of this compound—a 3-(methylthio)phenyl group on the acetamide and an m-tolyl urea—is not exemplified in the primary examples of the key patent, which commonly use unsubstituted phenyl, 4-chlorophenyl, or 2-naphthyl groups [1]. This specific combination of substituents represents a distinct chemical space within the known anti-tumor class.
| Evidence Dimension | Structural novelty and specific substitution pattern |
|---|---|
| Target Compound Data | 2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide |
| Comparator Or Baseline | Exemplified compounds in the US6863647 patent family, which commonly feature an unsubstituted phenyl, 4-chlorophenyl, or 2-naphthyl group on the urea, and a simpler amide tail. |
| Quantified Difference | N/A (Qualitative structural comparison): The presence of a 3-methylthio substituent and an m-tolyl group is not among the primary exemplified substituents, indicating an underexplored SAR region. |
| Conditions | Comparative analysis of exemplified and claimed structures in the patent literature. |
Why This Matters
Procurement of this compound provides access to a structurally novel chemical space within a known bioactive class, which is crucial for generating patentable and selective lead compounds.
- [1] Pevarello, P., et al. (2005). US6863647B2 - 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. United States Patent. View Source
